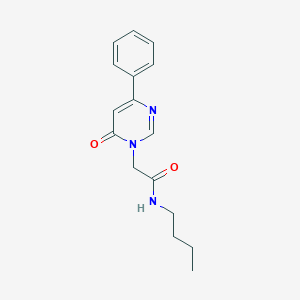![molecular formula C15H12N4OS2 B6541274 N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021206-60-9](/img/structure/B6541274.png)
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide has been used in a variety of scientific research applications, including the synthesis of new compounds, the study of its biochemical and physiological effects, and the investigation of its mechanism of action. In addition, this compound has been used as a model compound to study the effects of heterocyclic pyridazinones on biological systems. This compound has also been used to investigate the effects of heterocyclic pyridazinones on oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide is not yet fully understood. However, it is believed that this compound may act as an antioxidant, scavenging reactive oxygen species (ROS) and reducing oxidative stress. In addition, this compound may act as an anti-inflammatory agent, inhibiting the production of pro-inflammatory cytokines and reducing inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of cell and animal models. In cell models, this compound has been shown to have antioxidant and anti-inflammatory effects, as well as to reduce the production of pro-inflammatory cytokines. In animal models, this compound has been shown to reduce oxidative stress and inflammation, as well as to improve the health of the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and store, and it is non-toxic. In addition, it has a wide range of applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. However, this compound does have some limitations for use in laboratory experiments. It is not soluble in water, which can limit its use in some experiments. In addition, this compound is not yet fully understood, so further research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
The potential future directions of N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, this compound could be used as a model compound to study the effects of heterocyclic pyridazinones on biological systems. Finally, further research could be conducted to investigate the effects of this compound on oxidative stress and inflammation, as well as its potential applications in the treatment of cardiovascular disease.
Méthodes De Synthèse
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide is synthesized through a multi-step process, beginning with the reaction of pyridin-2-ylmethylsulfanyl (PMS) with sodium pyridazin-3-ylthiophene-2-carboxylate (SPTC) to form the intermediate N6-methylsulfanyl-pyridazin-3-ylthiophene-2-carboxamide (this compound). This intermediate is then reacted with a variety of reagents, including ethyl bromide and sodium hydroxide, to form the final product, this compound. The reaction is carried out under anhydrous conditions and is generally performed in a sealed tube.
Propriétés
IUPAC Name |
N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS2/c20-15(12-5-3-9-21-12)17-13-6-7-14(19-18-13)22-10-11-4-1-2-8-16-11/h1-9H,10H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUMNEAGMVIBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-4-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide](/img/structure/B6541192.png)
![2,4-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide](/img/structure/B6541205.png)
![N-[3-methyl-4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B6541216.png)
![5-chloro-2-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide](/img/structure/B6541222.png)
![1-(4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide](/img/structure/B6541226.png)
![1-(3-chlorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide](/img/structure/B6541230.png)
![ethyl 2-{[6-(2-fluorobenzamido)pyridazin-3-yl]sulfanyl}acetate](/img/structure/B6541236.png)
![2-fluoro-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide](/img/structure/B6541242.png)
![sodium 1-(5-carboxypentyl)-2-[(1E)-3-[(2Z)-1-ethyl-3,3-dimethyl-5-sulfo-2,3-dihydro-1H-indol-2-ylidene]prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B6541245.png)
![2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6541246.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate](/img/structure/B6541256.png)
![N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B6541271.png)
![N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B6541278.png)
